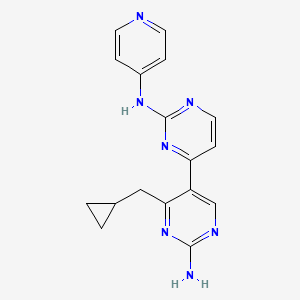

Pik-III

説明

特性

IUPAC Name |

4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSDLQLNIVFIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pik-III: A Technical Guide to its Mechanism of Action in Autophagy Inhibition

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Pik-III, a potent and selective small-molecule inhibitor of the Class III phosphatidylinositol 3-kinase (PI3K), Vps34. We will explore its core mechanism of action, supported by quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Pik-III exerts its inhibitory effect on autophagy by directly targeting Vacuolar Protein Sorting 34 (Vps34), also known as PIK3C3.[1][2] Vps34 is the sole Class III PI3K in mammals and plays a pivotal role in the initiation of the autophagy pathway.[3][4]

The primary function of Vps34 is to phosphorylate phosphatidylinositol (PtdIns) to generate phosphatidylinositol-3-phosphate (PtdIns3P).[5][6] This lipid product, PtdIns3P, acts as a critical signaling molecule and a docking site on membranes, primarily at the phagophore (the precursor to the autophagosome). The accumulation of PtdIns3P is essential for recruiting a cascade of downstream autophagy-related (ATG) proteins and effector proteins containing PtdIns3P-binding domains (like FYVE and PX domains).[5][7] This recruitment is a prerequisite for the nucleation and elongation of the autophagosomal membrane.

Pik-III is an ATP-competitive inhibitor that binds to a unique hydrophobic pocket within the kinase domain of Vps34.[2][8] This binding event prevents Vps34 from phosphorylating its substrate, PtdIns, thereby blocking the production of PtdIns3P. The direct consequence is the failure to recruit downstream ATG proteins, leading to a halt in the formation and maturation of autophagosomes.[9] This blockade manifests as an inhibition of the de novo lipidation of Microtubule-associated protein 1A/1B-light chain 3 (LC3), the conversion of LC3-I to LC3-II, and results in the accumulation of autophagy substrates and cargo receptors, such as p62/SQSTM1 and NCOA4.[1][8][10]

Quantitative Data: Potency and Selectivity

Pik-III is a highly potent inhibitor of Vps34 with significant selectivity over other PI3K isoforms. This selectivity is crucial for its use as a specific tool to study autophagy without confounding effects from inhibiting other signaling pathways, such as the Class I PI3K/Akt/mTOR pathway.

| Target Kinase | IC50 (nM) | Reference(s) |

| Vps34 (PIK3C3) | 18 | [1][2][11][12][13] |

| PI(3)Kδ | 1,200 | [1][12] |

| PI(3)Kγ | 3,040 | [12] |

| PI(3)Kα | 3,960 | [12] |

Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target's activity in vitro.

Experimental Protocols

The following protocols describe key experiments used to validate the mechanism of action of Pik-III.

This assay directly measures the enzymatic activity of Vps34 and its inhibition by Pik-III. It quantifies the production of PtdIns3P from PtdIns. A common method is a radioactive liposome kinase assay.[14]

Methodology:

-

Reagent Preparation:

-

Vps34 Enzyme: Use a purified, recombinant Vps34/Vps15 complex.

-

Liposome Substrate: Prepare liposomes containing phosphatidylinositol (PtdIns).

-

Kinase Buffer: Typically 20 mM Tris-HCl (pH 7.4), 67 mM NaCl, 10 mM MnCl₂, 1 mM DTT.[14]

-

ATP Mix: Prepare a solution of cold ATP and [γ-³²P]ATP. The final ATP concentration is typically in the low micromolar range (e.g., 5 µM).[14]

-

Inhibitor: Prepare a dilution series of Pik-III in DMSO. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.

-

Stop Solution: Chloroform/methanol/HCl (100:200:3.5 by volume).[14]

-

-

Assay Procedure:

-

In a microcentrifuge tube, add the kinase buffer, liposome substrate, and the desired concentration of Pik-III (or DMSO for control).

-

Add the recombinant Vps34/Vps15 enzyme to the mixture and incubate for 10-15 minutes at room temperature to allow inhibitor binding.

-

Initiate the kinase reaction by adding the ATP mix.

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

Terminate the reaction by adding the stop solution.

-

-

Product Detection and Analysis:

-

Extract the lipids from the reaction mixture.

-

Separate the lipids using thin-layer chromatography (TLC).

-

Expose the TLC plate to a phosphor screen and visualize the radiolabeled PtdIns3P product using a phosphorimager.

-

Quantify the spot intensity corresponding to PtdIns3P.

-

Plot the percentage of Vps34 activity against the log concentration of Pik-III and fit the data to a dose-response curve to determine the IC50 value.[15]

-

This assay assesses the impact of Pik-III on autophagic flux within a cellular context by monitoring the levels of the key autophagy marker, LC3.[16] During autophagy, the cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is recruited to the autophagosomal membrane.[17] Inhibition of autophagy initiation by Pik-III prevents the formation of LC3-II.[1]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, H4, or DLD1) and grow to 70-80% confluency.[11][18]

-

Induce autophagy using a known stimulus, such as nutrient starvation (e.g., incubating in EBSS) or an mTOR inhibitor (e.g., AZD8055 or Rapamycin), in the presence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. The lysosomal inhibitor is crucial to block the degradation of LC3-II, allowing for the measurement of autophagic flux.[19][20]

-

Treat cells with a dose-response of Pik-III (e.g., 1, 5, 10 µM) or DMSO vehicle control for a specified time (e.g., 4-24 hours).[11][12]

-

-

Protein Extraction:

-

Wash cells with ice-cold 1X PBS.

-

Lyse the cells directly in 2X Laemmli sample buffer or RIPA buffer supplemented with protease inhibitors.[18] Note: Freshly prepared lysates are recommended as LC3 proteins can be sensitive to degradation.[18]

-

Sonicate the lysates briefly to shear DNA and reduce viscosity, then heat at 95°C for 5 minutes.[18]

-

-

Western Blotting:

-

Separate 20-40 µg of protein lysate per lane on a 12-15% polyacrylamide gel (SDS-PAGE). LC3-I typically runs at ~16-18 kDa and the lipidated, faster-migrating LC3-II runs at ~14-16 kDa.[17][18]

-

Transfer the separated proteins to a PVDF membrane (0.2 µm pore size is recommended for small proteins like LC3).[18]

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (TBS with 0.1% Tween-20).

-

Incubate the membrane with a primary antibody specific for LC3 (e.g., rabbit anti-LC3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensity for LC3-II. Normalize this value to a loading control (e.g., β-actin or GAPDH).

-

A potent inhibitor of autophagy initiation like Pik-III is expected to cause a dose-dependent decrease in the amount of LC3-II generated in the presence of a lysosomal inhibitor.

-

Conclusion

Pik-III is a cornerstone chemical tool for the study of autophagy. Its high potency and selectivity for Vps34 allow for the acute and specific inhibition of the autophagy initiation pathway. By preventing the synthesis of PtdIns3P, Pik-III effectively blocks the formation of autophagosomes, making it an invaluable reagent for dissecting the complex roles of autophagy in normal physiology and in diseases such as cancer and neurodegeneration. The experimental protocols outlined in this guide provide a robust framework for researchers to validate its mechanism and utilize it effectively in their studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PIK-III, 10MG | Labscoop [labscoop.com]

- 3. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective autophagy inhibition through disruption of the PIK3C3-containing complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential regulation of distinct Vps34 complexes by AMPK in nutrient stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation Mechanisms of the VPS34 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of class III phosphatidylinositol 3-kinase, Vps34, in phagocytosis, autophagy, and endocytosis in retinal pigmented epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. biorbyt.com [biorbyt.com]

- 14. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 17. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 18. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 19. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

The Role of Pik-III in Elucidating Vps34 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), is a crucial enzyme in fundamental cellular processes, including autophagy and endosomal trafficking.[1][2] It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key lipid second messenger that recruits effector proteins to specific membrane domains, thereby regulating vesicle dynamics.[1][3] Given its central role, dissecting the precise functions of Vps34 is paramount for understanding normal cell biology and various pathological conditions, including cancer and neurodegenerative diseases.[4][5]

The advent of specific and potent pharmacological inhibitors has revolutionized the study of protein kinases. Pik-III has emerged as an indispensable chemical tool for investigating Vps34 function.[6][7] This selective, ATP-competitive inhibitor allows for the acute and reversible inactivation of Vps34, enabling researchers to probe its roles with a temporal resolution that is often challenging to achieve with genetic approaches alone.[7][8] This technical guide provides an in-depth overview of the use of Pik-III in studying Vps34, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant cellular pathways and workflows.

Pik-III: A Selective Vps34 Inhibitor

Pik-III is a potent and selective inhibitor of Vps34.[6][7] Its selectivity is a key advantage over pan-PI3K inhibitors like 3-methyladenine (3-MA) and wortmannin, which target multiple PI3K classes and can lead to ambiguous results.[9] Understanding the quantitative aspects of Pik-III's activity is essential for designing and interpreting experiments.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Pik-III and its effects in various experimental systems.

| Parameter | Value | Species/System | Reference |

| IC50 (Vps34) | 18 nM | Human (cell-free) | [6][10] |

| IC50 (PI3Kδ) | 1.2 µM | Human (cell-free) | [6] |

| IC50 (PI3Kγ) | 3.04 µM | Human (cell-free) | [8] |

| IC50 (PI3Kα) | 3.96 µM | Human (cell-free) | [8] |

| Cellular IC50 (GFP-FYVE assay) | 12 nM | Human U2OS cells | [8] |

| Effective Concentration (inhibition of LC3 lipidation) | 1 - 10 µM | Human DLD1 cells | [8][10] |

| Effective Concentration (inhibition of autophagy) | 2.5 µM | Human H4 cells | [8] |

| Effective Concentration (inhibition of autophagy) | 5 µM | Human HeLa cells | [8] |

| In Vivo Oral Bioavailability (F%) | 47% | C57BL/6 mice | [6] |

| In Vivo Tmax (oral) | 0.7 h | C57BL/6 mice | [6] |

| In Vivo Cmax (oral, 10 mg/kg) | 2994 nM | C57BL/6 mice | [6] |

| In Vivo Half-life (t1/2) | 1.2 h | C57BL/6 mice | [6] |

Core Signaling Pathway of Vps34

Vps34-mediated production of PI(3)P is a central node in cellular signaling, primarily impacting autophagy and endosomal sorting. Pik-III's ability to block this initial step allows for the dissection of these downstream pathways.

Experimental Protocols for Studying Vps34 Function with Pik-III

The following are detailed methodologies for key experiments used to investigate the role of Vps34 using Pik-III.

Western Blot Analysis of LC3 Lipidation

This protocol is used to assess the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated form, LC3-II, a hallmark of autophagy induction. Pik-III treatment is expected to inhibit this conversion.

Materials:

-

Cells of interest (e.g., HeLa, MEFs)

-

Pik-III (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B (1:1000-1:2000), Mouse anti-β-actin (1:5000)

-

HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG (1:5000-1:10000)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of Pik-III (e.g., 1-10 µM) or vehicle (DMSO) for the specified duration (e.g., 2-24 hours).[8][10] Include positive (e.g., starvation, rapamycin) and negative controls.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C with gentle agitation.[11]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis: Apply ECL substrate and visualize the bands using a chemiluminescence imager. Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify the band intensities of LC3-I and LC3-II to determine the LC3-II/LC3-I or LC3-II/actin ratio.

Immunofluorescence Analysis of Autophagy Markers

This method allows for the visualization of the subcellular localization of autophagy-related proteins, such as p62/SQSTM1, which is a cargo receptor that is degraded during autophagy. Inhibition of autophagy by Pik-III leads to the accumulation of p62-positive puncta.

Materials:

-

Cells grown on glass coverslips

-

Pik-III

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Mouse anti-p62/SQSTM1 (1:200-1:800)[4]

-

Fluorescently-labeled secondary antibody: Goat anti-mouse IgG Alexa Fluor 488 (1:500)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells on coverslips with Pik-III as described in the Western blot protocol.

-

Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[4]

-

Blocking: Wash cells three times with PBS and block with blocking solution for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate with the primary anti-p62 antibody in blocking solution overnight at 4°C in a humidified chamber.[12]

-

Wash cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody in blocking solution for 1 hour at room temperature, protected from light.

-

-

Staining and Mounting: Wash cells three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number and intensity of p62 puncta per cell.

In Vitro Vps34 Kinase Assay

This assay directly measures the enzymatic activity of Vps34 by quantifying the production of PI(3)P and can be used to determine the IC50 of Pik-III.

Materials:

-

Recombinant human Vps34/Vps15 complex

-

Pik-III

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Phosphatidylinositol (PI) substrate (e.g., as liposomes)

-

[γ-³²P]ATP or cold ATP and a detection system (e.g., ADP-Glo™ Kinase Assay)

-

Reaction termination solution (e.g., 1 M HCl)

-

Thin-layer chromatography (TLC) system or luminescence plate reader

Procedure (using radiolabeled ATP):

-

Reaction Setup: In a microfuge tube, combine the kinase reaction buffer, recombinant Vps34/Vps15 complex, and PI substrate.

-

Inhibitor Addition: Add varying concentrations of Pik-III or vehicle (DMSO) to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate for a defined period (e.g., 20-30 minutes) at room temperature or 30°C.[2]

-

Terminate Reaction: Stop the reaction by adding the termination solution.

-

Lipid Extraction and Separation: Extract the lipids and spot them on a TLC plate. Separate the lipids using an appropriate solvent system.

-

Detection and Quantification: Expose the TLC plate to a phosphor screen and visualize the radiolabeled PI(3)P. Quantify the radioactivity of the PI(3)P spots to determine the kinase activity at each inhibitor concentration.

-

Data Analysis: Plot the percentage of inhibition against the Pik-III concentration and fit the data to a dose-response curve to calculate the IC50 value.

Autophagy Flux Assay

This assay measures the rate of autophagic degradation, providing a more dynamic assessment of autophagy than static measurements. Pik-III is expected to block autophagic flux.

Materials:

-

Cells stably expressing a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3)

-

Pik-III

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Live-cell imaging system or flow cytometer

Procedure (using mRFP-GFP-LC3):

-

Cell Treatment: Treat cells with Pik-III or vehicle. In parallel, treat cells with a lysosomal inhibitor alone and in combination with Pik-III.

-

Principle: The GFP signal is quenched in the acidic environment of the lysosome, while the mRFP signal is more stable. Therefore, yellow puncta (GFP and mRFP) represent autophagosomes, while red puncta (mRFP only) represent autolysosomes.

-

Imaging/Flow Cytometry:

-

Microscopy: Acquire images of the cells in both the green and red channels. Quantify the number of yellow and red puncta per cell in each condition. A blockage in autophagy flux caused by Pik-III will result in an accumulation of yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes).[3]

-

Flow Cytometry: Analyze the fluorescence of a large population of cells. A decrease in the red/green fluorescence ratio indicates a blockage in autophagic flux.[13]

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating Vps34 function using Pik-III.

Applications in Drug Development

The critical role of Vps34 in cellular homeostasis, particularly in autophagy, has made it an attractive target for drug development, especially in the context of cancer.[4][5] Autophagy can have a dual role in cancer, either promoting survival of established tumors or suppressing tumor initiation.[4] Pik-III and its derivatives serve as valuable tools to explore the therapeutic potential of Vps34 inhibition.

In several cancer cell lines, treatment with Pik-III has been shown to inhibit autophagy and lead to the accumulation of autophagy substrates, which can impair cancer cell survival.[8][10] For instance, in colorectal cancer cells, Pik-III treatment has been demonstrated to inhibit tumor growth.[12] Furthermore, in certain breast cancer models, inhibition of the PI3K pathway, including the Vps34 component, is a key therapeutic strategy.[14][15] The development of orally bioavailable analogs of Pik-III has enabled in vivo studies in mouse models, providing a platform to assess the therapeutic efficacy and pharmacokinetic/pharmacodynamic properties of Vps34 inhibitors.[6]

Conclusion

Pik-III has proven to be a powerful and selective chemical probe for dissecting the multifaceted functions of Vps34. Its ability to acutely inhibit Vps34 activity allows for a detailed investigation of its roles in autophagy, endosomal trafficking, and other cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize Pik-III in their studies. As our understanding of the intricate roles of Vps34 in health and disease continues to grow, the use of selective inhibitors like Pik-III will undoubtedly remain at the forefront of research and therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Vps34 kinase domain dynamics regulate the autophagic PI 3-kinase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteolysis.jp [proteolysis.jp]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Vps34 regulates Rab7 and late endocytic trafficking through recruitment of the GTPase-activating protein Armus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. proteolysis.jp [proteolysis.jp]

- 12. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements - PubMed [pubmed.ncbi.nlm.nih.gov]

Pik-III: A Technical Guide to the Selective Inhibition of Class III PI3K (Vps34)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Pik-III, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), also known as vacuolar protein sorting 34 (Vps34). This guide details its selectivity, mechanism of action, and applications as a critical research tool for dissecting the cellular processes of autophagy and endosomal trafficking.

Introduction to Class III PI3K (Vps34)

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play essential roles in numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] This family is categorized into three main classes (I, II, and III) based on their structure and substrate specificity.[2]

Class III PI3K, or Vps34, is the most ancient member of the PI3K family.[3] Unlike class I PI3Ks, which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), Vps34 exclusively uses phosphatidylinositol (PtdIns) as its substrate to produce phosphatidylinositol 3-phosphate (PtdIns3P).[4][5] This specific lipid product, PtdIns3P, acts as a crucial second messenger that recruits proteins containing PtdIns3P-binding domains, such as FYVE and PX domains, to specific membrane locations.[3][6]

The localized production of PtdIns3P by Vps34 is fundamental for two critical cellular membrane trafficking pathways:

-

Autophagy: Vps34 is a core component of the autophagy initiation complex, which is essential for the formation of autophagosomes, the double-membraned vesicles that engulf cellular components for degradation and recycling.[5][7]

-

Endosomal Trafficking: Vps34 regulates the maturation of endosomes, facilitating the sorting and transport of cargo from early to late endosomes and ultimately to lysosomes for degradation.[8][9]

Given its central role in these pathways, the selective inhibition of Vps34 is a powerful strategy for studying its physiological and pathological functions. Pik-III has emerged as a key chemical probe for this purpose.

Pik-III: A Selective Vps34 Inhibitor

Pik-III (also known as Vps34-IN2) is a potent, cell-permeable, and highly selective inhibitor of Vps34.[10][11] It binds to a unique hydrophobic pocket within the ATP-binding site of Vps34, a feature not present in other related kinases, which contributes to its high selectivity.[11][12][13]

Chemical Properties:

-

Formal Name: 4'-(cyclopropylmethyl)-N2-4-pyridinyl-[4,5'-bipyrimidine]-2,2'-diamine[12]

-

CAS Number: 1383716-40-2[12]

-

Molecular Formula: C₁₇H₁₇N₇[12]

Data Presentation: Selectivity Profile

Pik-III demonstrates remarkable selectivity for Vps34 over other PI3K isoforms and the related mTOR kinase. The half-maximal inhibitory concentration (IC50) values highlight this specificity.

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. Vps34) | Reference |

| Vps34 (Class III PI3K) | 18 | 1 | [10][11][12][14] |

| PI3Kδ (Class I) | 1,200 | ~67x | [10][15] |

| PI3Kα (Class I) | >10,000 | >555x | [16] (Data for similar inhibitor VPS34-IN1) |

| PI3Kβ (Class I) | >10,000 | >555x | [16] (Data for similar inhibitor VPS34-IN1) |

| PI3Kγ (Class I) | >10,000 | >555x | [16] (Data for similar inhibitor VPS34-IN1) |

| mTOR | Not significantly inhibited | High | [11][12] |

Note: Data for PI3Kα, β, and γ isoforms are inferred from the high selectivity profile of the structurally related inhibitor VPS34-IN1, as specific IC50 values for Pik-III against these isoforms are not consistently published. Pik-III is consistently reported to be highly selective for Vps34 over other PI3K isoforms.[11][12]

Mechanism of Action

Pik-III functions as an ATP-competitive inhibitor of Vps34's lipid kinase activity. By blocking the catalytic function of Vps34, Pik-III prevents the synthesis of PtdIns3P. This acute depletion of PtdIns3P at key cellular membranes leads to the robust inhibition of downstream processes.

Inhibition of Autophagy: The primary and most studied effect of Pik-III is the inhibition of autophagy.[11][17] Vps34, as part of a complex with Vps15, Beclin-1, and ATG14, generates the PtdIns3P pool necessary for the recruitment of autophagy-related proteins to the phagophore (the precursor to the autophagosome).[5][18] Pik-III-mediated inhibition of Vps34 blocks this crucial step, leading to:

-

Inhibition of LC3 Lipidation: It prevents the conversion of the soluble form of LC3 (LC3-I) to its lipid-conjugated, autophagosome-associated form (LC3-II).[10][17]

-

Stabilization of Autophagy Substrates: The block in autophagic degradation results in the accumulation of autophagy cargo receptors and substrates, such as p62/SQSTM1 and NCOA4.[10][13][14]

Disruption of Endosomal Trafficking: PtdIns3P is also essential for the identity and function of early endosomes.[8][9] It recruits effector proteins that mediate vesicle sorting, cargo transport, and the maturation of early endosomes into late endosomes.[9][19] By inhibiting Vps34, Pik-III disrupts these processes, which can lead to defects in receptor-mediated endocytosis and the degradation of endocytosed cargo like the epidermal growth factor receptor (EGFR).[8][19]

Mandatory Visualizations: Signaling and Experimental Workflows

Signaling Pathway Diagrams

Caption: Vps34 in Autophagy. Pik-III inhibits the Vps34 complex, blocking PtdIns3P production and halting autophagosome formation.

Caption: Vps34 in Endocytosis. Pik-III blocks Vps34, disrupting PtdIns3P signaling required for endosome maturation.

Experimental Protocols

Protocol 1: In Vitro Vps34 Kinase Assay (HTRF-based)

This protocol describes a method to determine the IC50 of Pik-III against Vps34 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Recombinant human Vps34/Vps15 complex.

-

Pik-III stock solution (e.g., 10 mM in DMSO).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

ATP solution.

-

Biotinylated PtdIns substrate.

-

HTRF detection reagents: Europium cryptate-labeled anti-phospho-serine/threonine antibody and Streptavidin-XL665.

-

384-well low-volume assay plates.

-

Plate reader capable of HTRF.

Procedure:

-

Compound Preparation: Prepare a serial dilution of Pik-III in DMSO. Further dilute in kinase buffer to achieve the desired final assay concentrations. Include a DMSO-only vehicle control.

-

Reaction Setup: In a 384-well plate, add 2 µL of the diluted Pik-III or DMSO vehicle.

-

Enzyme/Substrate Addition: Add 4 µL of a mix containing the Vps34/Vps15 enzyme and biotinylated PtdIns substrate prepared in kinase buffer.

-

Initiate Reaction: Add 4 µL of ATP solution (concentration near the Km for Vps34) to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Stop Reaction & Detection: Add 10 µL of HTRF detection mix containing the Europium-cryptate antibody and Streptavidin-XL665 in detection buffer (which includes EDTA to stop the reaction).

-

Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of Pik-III concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Autophagy Assay (LC3 Immunofluorescence)

This protocol details the visualization of autophagy inhibition by quantifying LC3 puncta in cells treated with Pik-III.

Materials:

-

H4 or HeLa cells.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Pik-III and optional autophagy inducer (e.g., AZD8055, an mTOR inhibitor).

-

Coverslips in a 24-well plate.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody: Rabbit anti-LC3B.

-

Secondary antibody: Alexa Fluor 488 goat anti-rabbit IgG.

-

DAPI or Hoechst 33342 for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Cell Seeding: Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of Pik-III (e.g., 1-10 µM) or DMSO vehicle for a specified duration (e.g., 4-12 hours). Co-treatment with an mTOR inhibitor can be used to assess inhibition of induced autophagy.[10]

-

Fixation: Wash cells once with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS, then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently labeled secondary antibody and a nuclear counterstain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell. A significant decrease in LC3 puncta in Pik-III-treated cells (especially under induced conditions) compared to the control indicates autophagy inhibition.

Protocol 3: Western Blot Analysis of Autophagy Markers

This protocol is for assessing the biochemical hallmarks of autophagy inhibition.

Materials:

-

Panc10.05 or H4 cells.

-

Pik-III.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer apparatus.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-LC3B, mouse anti-p62/SQSTM1, mouse anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Treatment and Lysis: Treat cells in a 6-well plate with Pik-III (e.g., 1-10 µM) or DMSO for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control (β-actin) overnight at 4°C.

-

Washing and Secondary Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the band intensities. Inhibition of autophagy by Pik-III is indicated by a decrease in the LC3-II/LC3-I ratio and an accumulation (increased band intensity) of p62 protein compared to the control.[10]

Applications in Research and Drug Development

Pik-III is an invaluable tool for basic research and has implications for drug development.

-

Elucidating Vps34 Function: As a selective inhibitor, Pik-III allows researchers to probe the specific roles of Vps34 in autophagy, endocytosis, and other cellular processes without the confounding off-target effects of broad-spectrum PI3K inhibitors like wortmannin.[6]

-

Identifying Autophagy Substrates: By blocking autophagic degradation, Pik-III treatment leads to the accumulation of substrates. This has been leveraged in proteomic screens to identify novel cargo and receptors of the autophagy pathway. A prominent example is the discovery of NCOA4 as a selective cargo receptor for the degradation of ferritin (ferritinophagy), a finding made possible by using Pik-III.[13][17] This revealed a previously unknown role for autophagy in regulating cellular and systemic iron homeostasis.[17]

-

Cancer Research: Autophagy is a double-edged sword in cancer. While its dysfunction can contribute to tumorigenesis, established tumors often hijack the pathway to survive metabolic stress and chemotherapy.[2][20] Pik-III and other Vps34 inhibitors are used in preclinical studies to investigate the therapeutic potential of blocking this pro-survival mechanism in various cancers.[14]

Conclusion

Pik-III is a cornerstone chemical probe for cell biologists and pharmacologists. Its high potency and selectivity for Vps34 provide a precise means to inhibit class III PI3K activity. This allows for the acute and specific disruption of autophagy and endosomal trafficking, enabling a deeper understanding of these fundamental cellular pathways. The successful use of Pik-III in identifying novel biological mechanisms, such as the role of NCOA4 in iron homeostasis, underscores its power as a research tool. As the intricacies of autophagy in health and disease continue to be unraveled, the utility of selective inhibitors like Pik-III in both foundational research and the early stages of drug discovery will remain indispensable.

References

- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIK3C3/VPS34 control by acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The class III PI(3)K Vps34 promotes autophagy and endocytosis but not TOR signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective autophagy inhibition through disruption of the PIK3C3-containing complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The class III phosphatidylinositol 3-kinase PIK3C3/VPS34 regulates endocytosis and autophagosome-autolysosome formation in podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. PIK-III, 10MG | Labscoop [labscoop.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apexbt.com [apexbt.com]

- 18. mdpi.com [mdpi.com]

- 19. Vps34 regulates Rab7 and late endocytic trafficking through recruitment of the GTPase-activating protein Armus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Pik-III: A Technical Guide to a Selective VPS34 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pik-III is a potent and selective small molecule inhibitor of the Class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (VPS34).[1][2] As a crucial enzyme in the initiation of autophagy, VPS34 plays a pivotal role in cellular homeostasis by facilitating the degradation and recycling of cellular components.[3] Pik-III's ability to specifically target VPS34 makes it an invaluable tool for elucidating the intricate mechanisms of autophagy and a potential therapeutic agent in diseases where autophagy is dysregulated.[1][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of Pik-III.

Discovery and Development

Pik-III, also known as VPS34-IN2, was identified through efforts to develop selective inhibitors of VPS34.[5][6] It emerged from a bisaminopyrimidine chemical scaffold and was found to be a potent inhibitor of VPS34's enzymatic activity.[3][6] A key feature of Pik-III is its high selectivity for VPS34 over other PI3K isoforms, which is attributed to its binding to a unique hydrophobic pocket within the VPS34 kinase domain.[2] This selectivity allows for the specific interrogation of VPS34 function without the confounding effects of inhibiting other PI3K family members.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for Pik-III.

Table 1: In Vitro Inhibitory Activity of Pik-III

| Target | IC50 (µM) | Assay Type | Reference |

| VPS34 | 0.018 | Cell-free assay | [4][5] |

| PI3Kδ | 1.2 | Cell-free assay | [5] |

| PI3Kγ | 3.04 | Cell-free assay | [7] |

| PI3Kα | 3.96 | Cell-free assay | [7] |

| VPS34 (U2OS cells) | 0.012 | GFP-FYVE reporter gene assay | [5] |

Table 2: In Vivo Pharmacokinetic Parameters of a Pik-III Analogue (Compound 19) in C57BL/6 Mice

| Parameter | Value | Dosing | Reference |

| Administration Route | Oral | 10 mg/kg | [4][6] |

| Systemic Clearance | 30 mL/min/kg | 10 mg/kg (p.o.) | [4][6] |

| Oral Bioavailability (F%) | 47 | 10 mg/kg (p.o.) | [4][6] |

Mechanism of Action and Signaling Pathway

Pik-III exerts its biological effects primarily through the inhibition of VPS34, the sole Class III PI3K in mammals.[1][8] VPS34 catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns3P).[9] PtdIns3P is a critical second messenger that recruits effector proteins containing FYVE or PX domains to initiate the formation of autophagosomes, the hallmark of autophagy.[10]

By inhibiting VPS34, Pik-III blocks the production of PtdIns3P, thereby preventing the recruitment of downstream autophagy-related (ATG) proteins and halting the initiation of autophagy. This leads to an accumulation of autophagy substrates, such as p62/SQSTM1 and NCOA4, and a reduction in the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II, a key step in autophagosome maturation.[5]

Recent studies have suggested that Pik-III may also have effects independent of VPS34, such as the inhibition of p38 activation, which contributes to its anti-fibrotic properties.[1]

Figure 1: Pik-III inhibits the VPS34-mediated signaling pathway, blocking autophagy initiation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of Pik-III.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of Pik-III against VPS34 and other lipid kinases.

Methodology:

-

Reagents and Materials: Recombinant human VPS34/Vps15 complex, other PI3K isoforms, phosphatidylinositol (PtdIns) substrate, ATP [γ-32P], kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT), Pik-III, and a control inhibitor (e.g., wortmannin).

-

Procedure: a. Prepare serial dilutions of Pik-III in DMSO. b. In a microplate, combine the kinase, kinase assay buffer, and the lipid substrate. c. Add the diluted Pik-III or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP [γ-32P]. e. Incubate the plate at 30°C for a specified time (e.g., 20 minutes). f. Terminate the reaction by adding a stop solution (e.g., 4M HCl). g. Extract the lipids and spot them onto a TLC plate. h. Separate the lipids using an appropriate solvent system. i. Visualize the radiolabeled PtdIns3P product by autoradiography and quantify the spot intensity to determine the IC50 value.

Figure 2: General workflow for an in vitro kinase assay to determine Pik-III's IC50.

Western Blot Analysis of Autophagy Markers

Objective: To assess the effect of Pik-III on autophagy by monitoring the levels of key autophagy-related proteins.

Methodology:

-

Cell Culture and Treatment: a. Culture cells (e.g., DLD1, H4, or U2OS) in appropriate media. b. Treat cells with various concentrations of Pik-III or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature protein lysates by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Visualize protein bands using an ECL detection system and quantify band intensities.

Figure 3: Workflow for Western blot analysis of autophagy markers following Pik-III treatment.

GFP-FYVE Reporter Assay

Objective: To monitor the inhibition of VPS34 activity in live cells by observing the localization of a PtdIns3P-binding reporter.

Methodology:

-

Cell Culture and Transfection: a. Culture U2OS cells and stably or transiently transfect them with a plasmid encoding a GFP-tagged tandem FYVE domain (GFP-2xFYVE), which specifically binds to PtdIns3P.

-

Cell Treatment and Imaging: a. Treat the transfected cells with Pik-III or DMSO for a specified time (e.g., 2 hours). b. Image the cells using fluorescence microscopy. In control cells, GFP-2xFYVE will localize to endosomal puncta. Upon Pik-III treatment, the GFP signal will become diffuse throughout the cytoplasm due to the depletion of PtdIns3P.

-

Quantification: a. Quantify the change in GFP localization from punctate to diffuse to determine the cellular IC50 of Pik-III.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of Pik-III or its analogues in an animal model.

Methodology:

-

Animal Model: Use C57BL/6 mice.

-

Drug Administration: Administer the compound orally (p.o.) or intravenously (i.v.) at a defined dose.

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Sample Processing and Analysis: a. Process blood to obtain plasma. b. Extract the compound from plasma samples. c. Quantify the concentration of the compound using LC-MS/MS.

-

Data Analysis: a. Plot plasma concentration versus time. b. Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion

Pik-III is a highly selective and potent inhibitor of VPS34, making it an indispensable research tool for investigating the role of autophagy in health and disease. Its well-characterized mechanism of action and the availability of robust experimental protocols for its use in both in vitro and in vivo settings facilitate its application in a wide range of research areas. Further studies on Pik-III and its analogues may lead to the development of novel therapeutic strategies for diseases with aberrant autophagy, including cancer and neurodegenerative disorders.

References

- 1. DLD-1 Cell Line: Applications and Insights of Colorectal Cancer Research [cytion.com]

- 2. stressmarq.com [stressmarq.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 5. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. editxor.com [editxor.com]

- 7. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. unmc.edu [unmc.edu]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. pubs.acs.org [pubs.acs.org]

The Role of Pik-III in Understanding Iron Homeostasis and Ferritin Degradation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Pik-III, a selective pharmacological inhibitor, and its pivotal role as a research tool in elucidating the molecular mechanisms of cellular iron homeostasis, with a specific focus on the process of ferritin degradation.

Introduction: Interrogating Iron Metabolism with a Selective Inhibitor

Cellular iron homeostasis is a tightly regulated process essential for numerous biological functions, from oxygen transport to DNA synthesis. Dysregulation of iron metabolism is implicated in a range of pathologies, including cancer and neurodegenerative diseases. A key component of this regulation is the storage and mobilization of iron from ferritin, the cell's primary iron-storage protein complex. The degradation of ferritin, a process termed "ferritinophagy," is a specialized form of selective autophagy that releases stored iron to meet metabolic demands.

Pik-III has emerged as a critical tool for studying these pathways. It is a potent and highly selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), the sole Class III phosphoinositide 3-kinase (PI3K) in mammals.[1][2] By inhibiting VPS34, Pik-III effectively blocks the initiation of autophagy, allowing researchers to dissect the intricate steps of ferritinophagy and its impact on the cellular labile iron pool. This guide details the mechanism of Pik-III, its effects on iron regulation, and the experimental protocols used to uncover these functions.

Pik-III: A Highly Selective Inhibitor of VPS34 Kinase

Pik-III is a small molecule inhibitor that demonstrates high selectivity for VPS34 over other PI3K isoforms.[2][3] Its specificity is attributed to its ability to bind a unique hydrophobic pocket within the ATP-binding site of VPS34, a feature not conserved in other related kinases like PI(3)Kα.[3][4] This selectivity makes Pik-III an invaluable tool for distinguishing the cellular functions of VPS34 from those of Class I and II PI3Ks. The primary function of VPS34 is to phosphorylate phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI(3)P), a key lipid messenger required for the initiation of autophagy and vesicle trafficking.[1][2] By inhibiting this activity, Pik-III acutely blocks autophagy and the downstream lipidation of LC3, a crucial step in autophagosome formation, leading to the accumulation and stabilization of autophagy substrates.[3][5]

Data Presentation: Inhibitor Specificity

The following table summarizes the quantitative inhibitory potency of Pik-III, highlighting its selectivity for VPS34.

| Kinase Target | IC50 (μM) | Selectivity (Fold difference vs. VPS34) |

| VPS34 | 0.018 | 1x |

| PI(3)Kδ | 1.2 | ~67x |

| PI(3)Kα | >10 | >555x |

| PI(3)Kβ | >10 | >555x |

| PI(3)Kγ | >10 | >555x |

| mTOR | >10 | >555x |

Table 1: IC50 values of Pik-III for VPS34 and other related kinases. Data compiled from multiple sources.[5][6]

The Mechanism of Ferritinophagy and its Inhibition by Pik-III

Ferritinophagy is the process by which cells degrade ferritin to release iron. This selective autophagy pathway is mediated by the cargo receptor, Nuclear Receptor Coactivator 4 (NCOA4).[7][8] Under conditions of iron depletion, NCOA4 binds directly to the ferritin heavy chain-1 (FTH1) subunit of the ferritin complex.[3][9] This NCOA4-ferritin complex is then recognized by the nascent autophagosome and sequestered for delivery to the lysosome.[8] Inside the autolysosome, ferritin is degraded, releasing iron into the cytosol to replenish the labile iron pool.

Pik-III's inhibition of VPS34 directly blocks this pathway at its initiation. By preventing the formation of autophagosomes, Pik-III treatment leads to the accumulation of both NCOA4 and ferritin, effectively trapping iron within the storage complex.[3] This blockade of ferritin degradation is a key mechanism by which Pik-III impacts cellular iron homeostasis.

Dual Role of VPS34 in Iron Homeostasis

Research utilizing Pik-III has revealed that VPS34 plays a dual role in managing cellular iron. Beyond its function in ferritinophagy, VPS34 is also involved in the endocytic pathway, specifically in the recycling of the transferrin receptor (TFRC), which is responsible for iron uptake into the cell.

Acute inhibition of VPS34 with Pik-III has been shown to enhance the lysosomal degradation of TFRC, leading to impaired iron uptake.[9] This suggests that VPS34 activity is required for proper endosomal sorting and recycling of the receptor back to the plasma membrane.

Interestingly, these two functions of VPS34 appear to be sensitive to different concentrations of Pik-III. Lower concentrations primarily disrupt TFRC recycling and iron uptake, while higher concentrations are required to fully block ferritinophagy. This dose-dependent effect underscores the complexity of VPS34's role in iron metabolism.

References

- 1. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Ferritinophagy via NCOA4 is required for erythropoiesis and is regulated by iron dependent HERC2-mediated proteolysis | eLife [elifesciences.org]

- 8. Frontiers | NCOA4-Mediated Ferritinophagy: A Potential Link to Neurodegeneration [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Impact of Pik-III on LC3 Lipidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the impact of Pik-III, a selective inhibitor of Class III phosphatidylinositol 3-kinase (PI3KC3) or Vps34, on the process of LC3 lipidation, a critical step in autophagy. We will explore the underlying signaling pathways, present available quantitative data on its inhibitory effects, and provide detailed experimental protocols for researchers to investigate these effects in their own work. This document is intended to serve as a comprehensive resource for professionals in cellular biology and drug development who are focused on the modulation of autophagy.

Introduction to Autophagy and LC3 Lipidation

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key event in the initiation of autophagy is the formation of a double-membraned vesicle known as the autophagosome, which engulfs cytoplasmic material destined for degradation.

The lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark of autophagosome formation. The cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is then recruited to the autophagosomal membrane. The amount of LC3-II is therefore widely used as an indicator of autophagosome formation and autophagic activity.

Pik-III: A Selective Inhibitor of Vps34

Pik-III is a potent and selective inhibitor of Vps34, the catalytic subunit of the Class III PI3K complex I (PI3KC3-C1). This complex, which also includes Vps15, Beclin-1, and Atg14, plays a crucial role in the initiation of autophagy by producing phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane. PI3P serves as a docking site for downstream autophagy-related proteins (Atgs), including WIPI2, which are essential for the recruitment and activation of the machinery required for LC3 lipidation. By inhibiting Vps34, Pik-III effectively blocks the production of PI3P and thereby halts the process of autophagosome formation and subsequent LC3 lipidation.[1][2][3]

Signaling Pathway of Pik-III-Mediated Inhibition of LC3 Lipidation

The initiation of autophagy is tightly regulated. Upon induction of autophagy (e.g., by nutrient starvation), the ULK1 complex is activated and translocates to the phagophore assembly site. This complex is crucial for the subsequent recruitment and activation of the Vps34-containing PI3KC3 complex I. Vps34 then phosphorylates phosphatidylinositol (PI) to generate PI3P. PI3P acts as a platform to recruit effector proteins containing a PI3P-binding domain, such as WIPI2. WIPI2, in turn, is essential for the recruitment of the Atg12-Atg5-Atg16L1 complex, which functions as an E3-like ligase to facilitate the conjugation of PE to LC3-I, forming LC3-II. Pik-III, by directly inhibiting the kinase activity of Vps34, disrupts this entire cascade at an early stage, preventing the formation of PI3P and consequently blocking all downstream events, including LC3 lipidation.[3][4]

Quantitative Impact of Pik-III on LC3 Lipidation and p62 Degradation

Pik-III has been shown to be a highly selective inhibitor of Vps34 with a reported IC50 value of 18 nM in cell-free assays.[5] The functional consequence of this inhibition in cells is a robust blockade of autophagy. This is typically observed as a decrease in the conversion of LC3-I to LC3-II and an accumulation of autophagy substrates like p62/SQSTM1.

While comprehensive dose-response data across multiple cell lines is not centrally compiled, the available literature indicates a concentration-dependent effect. For instance, in DLD1 cells, Pik-III was shown to prevent the degradation of the autophagy substrate p62 at concentrations ranging from 1 to 10 µM.[5]

Table 1: Effect of Pik-III on Autophagy Markers

| Cell Line | Treatment Condition | Pik-III Concentration (µM) | Effect on LC3-II | Effect on p62 Degradation | Reference |

| H4 | Basal and mTOR inhibition (AZD8055) | Not specified | Increased cytosolic LC3 signal (inhibition of autolysosome formation) | Not specified | [5] |

| H4, PSN1 | Not specified | Not specified | Increase in LC3-I levels | Not specified | [5] |

| Panc10.05 | Not specified | Not specified | Increase in both LC3-I and LC3-II levels | Not specified | [5] |

| DLD1 | 24 hours | 1 - 10 | Not specified | Prevention of degradation | [5] |

| U2OS | 2 hours | IC50 = 0.012 | Inhibition of Vps34 activity (GFP-FYVE reporter) | Not specified | [5] |

Note: The increase in both LC3-I and LC3-II in Panc10.05 cells suggests a complex, cell-type-specific response that may involve feedback mechanisms or effects on later stages of autophagy in addition to the primary inhibition of Vps34.

Experimental Protocols

To investigate the impact of Pik-III on LC3 lipidation, researchers can employ several key experimental techniques.

Western Blotting for LC3 and p62

This is the most common method to assess changes in LC3 lipidation and autophagic flux.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of Pik-III concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO). To assess autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) should be added for the last 2-4 hours of the Pik-III treatment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (typically 20-30 µg) on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II). Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the band intensities for LC3-II, LC3-I, p62, and the loading control. The LC3-II/loading control ratio is a key indicator of autophagosome number. The p62/loading control ratio indicates the level of autophagic degradation.

Immunofluorescence Microscopy for LC3 Puncta

This method allows for the visualization and quantification of autophagosomes within individual cells.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat with Pik-III as described for the Western blot protocol.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with a detergent such as 0.1% Triton X-100 or saponin for 10 minutes.

-

Immunostaining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with an anti-LC3 primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody and Mounting: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI. Mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. The number of LC3 puncta per cell can be quantified using image analysis software. A decrease in the number of LC3 puncta upon Pik-III treatment indicates an inhibition of autophagosome formation.

In Vitro LC3 Lipidation Assay

This cell-free assay allows for the direct assessment of the biochemical process of LC3 lipidation.

Protocol:

-

Prepare Liposomes: Prepare synthetic liposomes containing phosphatidylethanolamine (PE).

-

Assemble Reaction Mixture: In a reaction buffer, combine purified recombinant autophagy proteins: Atg7 (E1-like enzyme), Atg3 (E2-like enzyme), and the Atg12-Atg5-Atg16L1 complex (E3-like enzyme), and LC3-I.

-

Initiate Reaction: Add ATP to initiate the enzymatic cascade.

-

Pik-III Treatment: To test the effect of Pik-III, it should be pre-incubated with the Vps34-containing complex before its addition to a more complex reaction mixture that includes components for PI3P generation.

-

Analysis: Stop the reaction and analyze the conversion of LC3-I to LC3-II by SDS-PAGE and Coomassie blue staining or Western blotting.

Conclusion

Pik-III is a valuable tool for researchers studying the role of autophagy in various physiological and pathological processes. Its high selectivity for Vps34 allows for the specific interrogation of the early stages of autophagosome formation. By inhibiting Vps34 kinase activity, Pik-III effectively blocks the production of PI3P, leading to a subsequent inhibition of LC3 lipidation and an accumulation of autophagic substrates. The experimental protocols detailed in this guide provide a robust framework for quantifying the impact of Pik-III on these key autophagic events. Further research to generate comprehensive quantitative data on the dose- and time-dependent effects of Pik-III in a wider range of cell types will be invaluable for the continued development and application of this important research tool.

References

- 1. Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective autophagy inhibition through disruption of the PIK3C3-containing complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of PIK3C3/VPS34 complexes by MTOR in nutrient stress-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconstitution of cargo-induced LC3 lipidation in mammalian selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Pik-III's involvement in the regulation of endosomal trafficking

An In-Depth Technical Guide to the Role of PIK-III/Vps34 in the Regulation of Endosomal Trafficking

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endosomal pathway is a critical intracellular sorting station, responsible for the trafficking, recycling, and degradation of internalized cell-surface receptors and extracellular cargo. A key regulator of this intricate network is the Class III Phosphoinositide 3-Kinase (PIK-III), also known as Vacuolar Protein Sorting 34 (Vps34). Vps34 is the sole enzyme responsible for producing phosphatidylinositol 3-phosphate (PI(3)P) from phosphatidylinositol (PI) on endosomal membranes.[1][2] This lipid, PI(3)P, serves as a crucial signaling platform, recruiting a host of effector proteins that orchestrate the sequential steps of endosome maturation and sorting. This guide provides a detailed technical overview of the molecular mechanisms by which Vps34 governs endosomal trafficking, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Core Machinery: The Vps34 Complexes

In mammalian cells, Vps34 does not function in isolation but as a component of distinct, multi-protein complexes that dictate its subcellular localization and function.[3] While two major complexes exist, the one pertinent to endosomal trafficking is Complex II .

-

Complex I (Autophagy-Specific): Composed of Vps34, Vps15 (p150), Beclin 1, and ATG14L. This complex is primarily involved in the initiation of autophagy.[3][4]

-

Complex II (Endosomal Trafficking): Composed of Vps34, Vps15, Beclin 1, and UV-resistance-associated gene (UVRAG).[3] This complex is recruited to endosomes and is essential for regulating endocytic sorting and maturation.[1][5]

The crystal structure of Complex II reveals a Y-shaped assembly where Vps34 and the regulatory protein kinase Vps15 form an intertwined catalytic arm.[1][6] This structural arrangement is crucial for its function on membranes, allowing it to generate localized pools of PI(3)P that define endosomal identity.[7][8]

Signaling Pathways and Mechanisms of Regulation

Vps34-mediated production of PI(3)P is a central event in controlling the endosomal pathway, primarily through the recruitment of proteins containing PI(3)P-binding domains like FYVE and PX.[9] Its influence is most pronounced in the transition from early to late endosomes and in the regulation of late endosome dynamics.

Regulation of Early Endosome Maturation and the Rab5-to-Rab7 Switch

The journey begins at the early endosome, where the small GTPase Rab5, in its active GTP-bound state, recruits Vps34 Complex II.[5][10] This initiates a cascade that is critical for the maturation of the endosome.

-

PI(3)P Production: Once recruited, Vps34 phosphorylates PI on the endosomal membrane to generate PI(3)P.[2]

-

Effector Recruitment: The newly synthesized PI(3)P acts as a docking site for effector proteins containing FYVE domains, such as Early Endosome Antigen 1 (EEA1). EEA1, in conjunction with Rab5, tethers vesicles and facilitates the homotypic fusion of early endosomes.[11]

-

Negative Feedback on Rab5: Crucially, Vps34 initiates a negative feedback loop to ensure the directionality of trafficking. The PI(3)P pool generated by Vps34 recruits Rab5 GTPase-Activating Proteins (GAPs), such as TBC-2.[10][12] These GAPs inactivate Rab5 by promoting its hydrolysis of GTP to GDP.[10] This inactivation is a key step in the "Rab switch," allowing for the subsequent recruitment and activation of the late endosomal GTPase, Rab7. Studies in Vps34-deficient cells show markedly elevated levels of active Rab5-GTP, which leads to enlarged endosomes.[10][12]

Regulation of Late Endosomal Trafficking via Rab7

Vps34's role extends to the late endosome, where it is critical for regulating the activity of Rab7. While Rab7 activation is necessary for late endosome function, its subsequent inactivation is equally important for processes like intraluminal vesicle (ILV) formation and fusion with lysosomes.

Strikingly, Vps34-deficient cells exhibit a large increase in active Rab7-GTP.[11][13][14] This is due to a failure to recruit the Rab7-GAP Armus (also known as TBC1D2) to the late endosome membrane.[11] Armus binds directly to PI(3)P, and in its absence, Rab7 remains persistently active.[11] This sustained Rab7 activation leads to a severe disruption of late endocytic trafficking, characterized by:

-

Accumulation of enlarged late endosomes.[11]

-

Decreased degradation of cargo like the Epidermal Growth Factor Receptor (EGFR).[2][11]

-

Failure of ILV formation.[11]

This demonstrates a previously underappreciated role for Vps34 in "putting the brakes" on Rab7 activity to ensure the proper progression of the final stages of endosomal trafficking.

Data Presentation

Quantitative analysis of Vps34 function often involves the use of specific inhibitors. The data below summarizes the in vitro potency of several common Vps34 inhibitors.

| Inhibitor | Target(s) | IC₅₀ | Notes |

| SAR405 | Vps34 / PIK3C3 | 1.2 nM[15][16] | Highly selective. Does not inhibit Class I/II PI3Ks up to 10 µM.[17] |

| PIK-III | Vps34 / PIK3C3 | 18 nM[15][17] | Exhibits >100-fold selectivity for Vps34 over other PI3Ks.[15] |

| VPS34-IN1 | Vps34 / PIK3C3 | 25 nM[15][17] | Potent and highly selective inhibitor.[17] |

| Autophinib | Vps34 / PIK3C3 | 19 nM[17] | Potent autophagy inhibitor that targets Vps34.[17] |

| 3-MA | Pan-PI3K | 25 µM (Vps34) | Broad specificity; also inhibits Class I PI3Ks.[17] |

| Wortmannin | Pan-PI3K | ~100 nM | Broad specificity; irreversibly inhibits most PI3Ks.[18] |

The functional consequences of Vps34 ablation have been quantified through various cellular assays.

| Cellular Process | Effect of Vps34 Deficiency/Inhibition | Observation |

| Rab5 Activity | Increased | Vps34-null MEFs show significantly increased Rab5-GTP levels compared to wild-type.[10] |

| Rab7 Activity | Markedly Increased | Vps34-null cells show hyperactivation of Rab7, with significantly elevated Rab7-GTP levels.[11][13] |

| EGFR Degradation | Severely Abrogated | Degradation of EGFR is severely impaired, indicating a defect in late endosome-to-lysosome trafficking.[2][11] |

| Transferrin Recycling | Unaffected | The rate of transferrin recycling, an early endosome function, is not defective in Vps34-null cells.[11] |

| Endosome Morphology | Enlarged Vacuoles | Vps34 deficiency leads to the accumulation of enlarged Rab5- and Rab7-positive late endosomes.[10][19] |

Experimental Protocols

Investigating the role of Vps34 in endosomal trafficking requires a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Rab GTPase Activity Pull-Down Assay

This assay measures the amount of active, GTP-bound Rab protein in cell lysates.

Principle: A GST-fusion protein containing the Rab-binding domain (RBD) of a Rab effector (e.g., RILP for Rab7, Rabaptin-5 for Rab5) is used as bait.[11][20] This domain specifically binds to the GTP-bound conformation of the Rab protein. The captured Rab-GTP is then detected by Western blotting.

Methodology:

-

Cell Lysis: Culture and treat cells as required. Lyse cells on ice in a suitable lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).

-

Lysate Clarification: Centrifuge lysates at ~14,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Bait Preparation: Incubate GST-RBD fusion protein with glutathione-sepharose beads for 30-60 minutes at 4°C to allow binding. Wash the beads to remove unbound protein.

-

Pull-Down: Add an equal amount of total protein from each clarified lysate to the GST-RBD-bound beads. Incubate for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation (e.g., 500 x g for 1 min) and wash 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elution and Detection: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluate by Western blot using a specific primary antibody against the Rab protein of interest (e.g., anti-Rab7). A sample of the input lysate should be run in parallel to confirm equal protein loading.

Fluorescent Transferrin Recycling Assay

This assay monitors the integrity of the early/recycling endosome pathway.

Principle: Cells are pulsed with fluorescently-labeled transferrin (Tfn), which is internalized via receptor-mediated endocytosis. The rate at which the fluorescent signal disappears from the cell is measured, which corresponds to the rate of Tfn recycling back to the plasma membrane. Since this pathway is largely independent of Vps34, it serves as an important negative control.[11]

Methodology:

-

Cell Preparation: Plate cells on glass coverslips or in a multi-well plate suitable for microscopy or flow cytometry.

-

Starvation: Starve cells in serum-free medium for 30-60 minutes at 37°C to clear surface-bound Tfn.

-

Pulse: Incubate cells with fluorescently-labeled Tfn (e.g., Alexa Fluor 488-Tfn) at 37°C for a defined period (e.g., 30 minutes) to load the endocytic system.

-

Chase: Wash the cells with ice-cold PBS to remove surface-bound Tfn. Add pre-warmed complete medium containing a large excess of unlabeled (holo-) Tfn.

-

Time Points: Incubate cells at 37°C and collect samples at various time points (e.g., 0, 5, 10, 20, 30 minutes). Stop the process at each time point by placing the cells on ice and washing with cold PBS.

-

Quantification:

-

Microscopy: Fix cells, mount on slides, and capture images. Quantify the mean fluorescence intensity per cell at each time point.

-

Flow Cytometry: Detach cells and analyze the total cellular fluorescence at each time point. The percentage of Tfn remaining is calculated relative to the 0-minute time point.

-

Protein-Lipid Overlay Assay